molecular formula C10H22ClN B1376396 N-butylcyclohexanamine hydrochloride CAS No. 61278-99-7

N-butylcyclohexanamine hydrochloride

Cat. No. B1376396
CAS RN: 61278-99-7
M. Wt: 191.74 g/mol
InChI Key: WWDZNUWHIGDJRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-butylcyclohexanamine hydrochloride consists of a cyclohexane ring with an amine (NH2) group and a butyl (C4H9) group attached . The hydrochloride indicates that a hydrogen chloride (HCl) group is also attached, making it a salt .


Physical And Chemical Properties Analysis

N-butylcyclohexanamine has a molecular weight of 155.29 and a formula of C10H21N . When combined with hydrochloride to form this compound, the molecular weight increases to 191.74. The compound is likely to be a solid at room temperature .

Scientific Research Applications

Dissociative Anesthesia and Clinical Use

  • Anesthetic Properties : N-butylcyclohexanamine hydrochloride, related to phenylcyclohexylamine, has been studied for its potential as a safe and potent intravenous anesthetic. This class of compounds, including phencyclidine hydrochloride as a prototype, has shown promising analgesic and sleep-producing effects without significant cardiovascular and respiratory depression, making it a candidate for clinical anesthesia applications (Corssen & Domino, 1966).

Analytical Characterization in Biological Matrices

  • Analytical Profiling : this compound has been characterized using various analytical techniques. Studies have focused on developing robust methods for qualitative and quantitative analysis in biological fluids such as blood, urine, and vitreous humor using techniques like gas chromatography and mass spectrometry. This research is pivotal for understanding the compound's presence and behavior in biological systems (De Paoli et al., 2013).

Neuroprotective Effects

  • Neuroprotection in Ischemia Models : Research has explored the neuroprotective effects of this compound analogs in models of cerebral ischemia. These studies indicate that certain analogs of this compound can significantly protect against ischemia-induced brain injury in animal models. This suggests potential therapeutic applications in treating conditions related to brain ischemia (Hicks et al., 2000).

Drug Metabolism and Toxicological Detection

  • Metabolism and Detection : The metabolism of this compound and its derivatives has been a subject of research, especially in the context of designer drugs. Studies have described the metabolic pathways and the methods for toxicological detection of these compounds in biological samples, aiding in the understanding of their pharmacokinetics and potential toxicological profiles (Sauer et al., 2008).

Safety and Hazards

N-butylcyclohexanamine can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

N-butylcyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZNUWHIGDJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61278-99-7
Record name Cyclohexanamine, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61278-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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